molecular formula C11H10N2O3 B13933710 7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B13933710
M. Wt: 218.21 g/mol
InChI Key: AKWLXXQFDGOKNU-UHFFFAOYSA-N
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Description

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminonicotinic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-2-6-3-8-9(13-10(6)14)4-7(5-12-8)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

AKWLXXQFDGOKNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)C(=O)O)NC1=O

Origin of Product

United States

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